4-Fluorophenylethylsulfone
Description
Contextualization of Fluorinated Organic Compounds in Contemporary Chemical Research
Fluorinated organic compounds, which are organic molecules containing at least one carbon-fluorine bond, hold a significant position in modern chemical research. The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional stability to fluorinated molecules. alfa-chemistry.com This stability is a key reason for their widespread application. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties without causing significant changes to the molecular geometry, as fluorine's size is comparable to that of a hydrogen atom. alfa-chemistry.com
The applications of organofluorine compounds are diverse, spanning pharmaceuticals, agrochemicals, and materials science. wikipedia.org It is estimated that approximately 20% of all pharmaceutical drugs and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The presence of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target receptors. researchgate.net In materials science, fluorinated compounds are used in the production of polymers with low coefficients of friction, non-flammable firefighting foams, and components for liquid crystal displays. alfa-chemistry.com The unique properties conferred by fluorine substitution continue to make these compounds a focal point of intense research and development. researchgate.netrsc.org
Significance of Sulfone-Containing Structures in Organic Chemistry
The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(O)₂-R'), is a cornerstone of modern organic chemistry. innovareacademics.inresearchgate.net Compounds containing this functional group are noted for their chemical stability and their versatility as synthetic intermediates. researchgate.net The sulfone group's electron-withdrawing nature can influence the reactivity of adjacent parts of a molecule, making sulfones valuable building blocks in a wide array of chemical transformations. nih.gov Their reactivity can be modulated, allowing them to act as electrophiles, nucleophiles, or even radical species depending on the reaction conditions, earning them the nickname "chemical chameleons". nih.gov
Beyond their role in synthesis, sulfones are integral structural motifs in numerous biologically active molecules. researchgate.net They are found in a variety of pharmaceutical agents and agrochemicals. researchgate.netnih.gov The structural and electronic properties of the sulfone group contribute to the biological activities of these molecules, which include antibacterial, anticancer, and anti-inflammatory properties. innovareacademics.in
Structural Overview of 4-Fluorophenylethylsulfone within the Chemical Landscape
This compound, also known by synonyms such as 1-(Ethylsulfonyl)-4-fluorobenzene, is a chemical entity that combines the features of both fluorinated organic compounds and sulfones. nih.govcymitquimica.com Its structure consists of a sulfonyl group (–SO₂–) bridging a 4-fluorophenyl ring and an ethyl group.
This unique combination places it at the intersection of two significant classes of organic compounds. The presence of the fluorine atom on the phenyl ring and the sulfone functional group dictates its chemical properties and reactivity.
Below are the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | 1-ethylsulfonyl-4-fluorobenzene |
| Molecular Formula | C₈H₉FO₂S nih.govguidechem.com |
| Molecular Weight | 188.22 g/mol nih.govcymitquimica.com |
| Canonical SMILES | CCS(=O)(=O)C1=CC=C(C=C1)F nih.gov |
| InChIKey | PRNNIHPVNFPWAH-UHFFFAOYSA-N nih.gov |
| Topological Polar Surface Area | 42.5 Ų nih.gov |
| CAS Number | 2924-67-6 nih.gov |
This table is interactive. You can sort and filter the data.
Rationale for Comprehensive Academic Investigation of this compound
The academic and industrial interest in this compound stems from its utility as a synthetic intermediate and its historical association with biologically active compounds. Research has demonstrated its use as a precursor in the synthesis of more complex molecules. For instance, it has been used as a starting material in the preparation of arylalkylamine compounds which have been investigated for their activity as calcium-sensing receptor (CaSR) agonists. google.com
Furthermore, the broader class of fluorinated diphenyl sulfones, to which this compound is structurally related, has been a subject of synthetic efforts to develop new compounds with potential biological activity. nih.gov Historically, the compound, under the name Fluoresone, was marketed in France as an adjunctive therapy for epilepsy, indicating early interest in its pharmacological profile. pageplace.deethernet.edu.et This history, combined with its utility as a building block containing both a fluorine atom and a sulfone moiety, provides a strong rationale for its continued investigation in medicinal and synthetic chemistry. google.com
Structure
3D Structure
Properties
Molecular Formula |
C16H16F2O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-fluoro-4-[2-[2-(4-fluorophenyl)ethylsulfonyl]ethyl]benzene |
InChI |
InChI=1S/C16H16F2O2S/c17-15-5-1-13(2-6-15)9-11-21(19,20)12-10-14-3-7-16(18)8-4-14/h1-8H,9-12H2 |
InChI Key |
CTWZDSUATKBDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)CCC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluorophenylethylsulfone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Fluorophenylethylsulfone, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive characterization of its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the ethyl group.
The 4-fluorophenyl group presents a symmetrically substituted benzene (B151609) ring, which gives rise to a characteristic AA'BB' spin system. The protons ortho to the fluorine atom (H-3, H-5) are chemically equivalent, as are the protons meta to the fluorine atom (H-2, H-6). However, they are magnetically non-equivalent. This typically results in two complex multiplets in the aromatic region of the spectrum. The electron-withdrawing sulfone group deshields the adjacent protons (H-2, H-6), causing them to resonate at a lower field (higher ppm) compared to the protons ortho to the fluorine (H-3, H-5).
The ethyl group (-CH₂CH₃) displays a classic A₂B₃ spin system. The methylene (B1212753) protons (-CH₂-) are adjacent to the strongly electron-withdrawing sulfone group, which causes a significant downfield shift. These protons will appear as a quartet due to coupling with the three equivalent methyl protons. The methyl protons (-CH₃) are more shielded and will appear further upfield as a triplet, resulting from coupling with the two methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | Multiplet (dd) | 2H | H-2, H-6 (Aromatic) |
| ~ 7.30 | Multiplet (dd) | 2H | H-3, H-5 (Aromatic) |
| ~ 3.25 | Quartet (q) | 2H | -SO₂CH ₂CH₃ |
| ~ 1.25 | Triplet (t) | 3H | -SO₂CH₂CH ₃ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
The aromatic region will display four signals. The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbon atom attached to the sulfone group (C-1) will also be readily identifiable. The remaining two signals correspond to the ortho (C-2, C-6) and meta (C-3, C-5) carbons, which are chemically equivalent in each pair.
The aliphatic region will contain two signals for the ethyl group. The methylene carbon (-CH₂-) bonded to the sulfone group will be deshielded and appear at a lower field compared to the terminal methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 (d, ¹JCF ≈ 255 Hz) | C-4 (Aromatic) |
| ~ 138 | C-1 (Aromatic) |
| ~ 130 (d, ³JCF ≈ 9 Hz) | C-2, C-6 (Aromatic) |
| ~ 117 (d, ²JCF ≈ 22 Hz) | C-3, C-5 (Aromatic) |
| ~ 55 | -SO₂C H₂CH₃ |
| ~ 7 | -SO₂CH₂C H₃ |
Note: Predicted values and coupling constants (d = doublet) are based on typical data for fluorinated aromatic sulfones. libretexts.orgthieme-connect.de
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com It provides valuable information about the electronic environment of the fluorine atom.
The chemical shift of the fluorine atom in this compound is primarily influenced by the electronic effects of the substituents on the aromatic ring. The ethylsulfonyl group (-SO₂Et) is a strong electron-withdrawing group. This effect reduces the electron density at the para-position where the fluorine atom is located, causing a deshielding effect. alfa-chemistry.com This deshielding results in a downfield shift (less negative ppm value) compared to fluorobenzene (B45895) (-113.15 ppm). The chemical shift for aryl fluorides can be found in a broad range, but for a 4-substituted fluorobenzene with an electron-withdrawing group, a shift in the range of -105 to -115 ppm relative to CFCl₃ is expected. ucsb.edu
In the ¹⁹F NMR spectrum, the fluorine nucleus will couple with the adjacent aromatic protons. This spin-spin coupling provides structural information.
³JHF (ortho coupling): A three-bond coupling between the fluorine and the ortho protons (H-3, H-5) is expected, typically in the range of 7-10 Hz.
⁴JHF (meta coupling): A four-bond coupling to the meta protons (H-2, H-6) is also anticipated, which is generally smaller, around 2-4 Hz.
These couplings would result in the ¹⁹F signal appearing as a triplet of triplets, although in practice, it may appear as a more complex multiplet. Analysis of these coupling constants can provide insights into the geometry of the aromatic ring. Furthermore, through-space coupling between the fluorine atom and the protons of the ethyl group could potentially be observed, which would offer conformational information about the orientation of the ethylsulfonyl group relative to the phenyl ring.
The introduction of paramagnetic species into an NMR sample can have a profound effect on the nuclear relaxation times, T₁ (spin-lattice) and T₂ (spin-spin). Paramagnetic centers, such as metal ions (e.g., Gd³⁺, Mn²⁺) or stable free radicals, possess unpaired electrons which create strong fluctuating local magnetic fields.
When a paramagnetic agent is in proximity to the this compound molecule, the magnetic field generated by the unpaired electron(s) provides a very efficient relaxation pathway for the ¹⁹F nucleus. This interaction significantly shortens both T₁ and T₂ relaxation times. The shortening of T₂ leads to a substantial increase in the linewidth of the ¹⁹F NMR signal, causing significant peak broadening. The magnitude of this paramagnetic relaxation enhancement (PRE) is inversely proportional to the sixth power of the distance between the fluorine nucleus and the paramagnetic center (r⁻⁶). This strong distance dependence makes it a sensitive probe for determining intermolecular distances and studying binding interactions. While less commonly studied than for ¹H nuclei, these paramagnetic effects are well-documented for ¹⁹F and can be a powerful tool in structural biology and materials science.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously establishing the covalent framework of a molecule by identifying through-bond correlations between nuclei. eurjchem.compageplace.de For this compound, techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the connectivity between the fluorophenyl ring, the ethyl bridge, and the sulfone group.
Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, the primary correlation would be observed between the two methylene groups of the ethyl chain (-CH₂-CH₂-). This would appear as a cross-peak connecting the signals of these two adjacent groups, confirming the ethyl fragment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached heteronuclei, most commonly ¹³C. wisc.edu This technique would definitively link each proton signal in the this compound molecule to its corresponding carbon atom. Cross-peaks would be expected for the aromatic C-H bonds on the fluorophenyl ring and for the C-H bonds within the ethyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. pharmaffiliates.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the methylene group adjacent to the sulfone to the carbons of the phenyl ring, and from the protons on the methylene group adjacent to the fluorophenyl ring to the carbons of that ring, thus piecing together the entire molecular skeleton.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H - ¹H | Correlation between the two -CH₂- groups of the ethyl chain. |
| HSQC | ¹H - ¹³C (one bond) | Correlations for each aromatic C-H and each aliphatic C-H. |
| HMBC | ¹H - ¹³C (multiple bonds) | Correlations from ethyl protons to aromatic carbons, confirming the linkage. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.
The IR and Raman spectra of this compound would be expected to display characteristic absorption or scattering bands corresponding to its constituent functional groups. The sulfone group (SO₂) is a strong IR absorber and would exhibit distinct symmetric and asymmetric stretching vibrations. The fluorophenyl group would show characteristic C-F stretching and aromatic C=C and C-H vibrations.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| **Sulfone (SO₂) ** | Asymmetric Stretch | 1350 - 1300 |
| Symmetric Stretch | 1160 - 1120 | |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| C-H Stretch | 3100 - 3000 | |
| Alkyl Chain | C-H Stretch | 3000 - 2850 |
| C-F Bond | C-F Stretch | 1250 - 1000 |
Subtle shifts in vibrational frequencies can provide insights into the molecule's conformation. While IR and Raman spectroscopy can offer clues about the rotational isomers (conformers) of the ethyl chain, this type of analysis can be complex. Differences in the spectra of different polymorphs (crystal forms) can be observed, particularly in the lower frequency "fingerprint" region, reflecting distinct intermolecular interactions and molecular conformations in the solid state. researchgate.net
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer significant structural details. ethz.chrsc.org The high-resolution mass spectrum would confirm the elemental composition of this compound. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the C-S and C-C bonds of the ethylsulfonyl moiety.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Identity of Fragment |
|---|---|
| 192 | [M]⁺ (Molecular Ion) |
| 111 | [C₆H₄F-CH₂]⁺ |
| 95 | [C₆H₄F]⁺ |
X-ray Diffraction (XRD) for Crystalline Structure Determination
For crystalline solids, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. portlandpress.comresearchgate.net This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, XRD analysis reveals information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the solid state. Such a study would confirm the molecular conformation and provide insight into the crystal system and space group.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS would be an excellent technique for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analysis in complex matrices, LC-MS is the preferred method. An LC system would separate the compound, which would then be ionized and detected by the mass spectrometer. This is particularly useful for quantifying the compound in various samples.
These hyphenated techniques offer high sensitivity and specificity, making them invaluable for both qualitative and quantitative analysis of this compound in various contexts.
Computational Chemistry and Molecular Modeling Investigations of 4 Fluorophenylethylsulfone
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic description, molecular mechanics and molecular dynamics simulations offer insights into the conformational landscape and dynamic behavior of molecules over time.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.govnih.gov For a flexible molecule like 4-Fluorophenylethylsulfone, with its rotatable bonds, numerous conformations are possible. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical and biological properties. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's conformational flexibility by simulating the movement of atoms over time. researchgate.netnih.govmdpi.com An MD trajectory can explore the conformational space and reveal the transitions between different energy minima on the potential energy landscape. nih.gov This information is valuable for understanding how the molecule might behave in different environments.
Table 3: Relative Energies of Key Conformers of this compound from Conformational Analysis (Illustrative Data)
| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 65° | 0.00 | 75.2 |
| 2 | 178° | 1.25 | 15.5 |
| 3 | -70° | 0.85 | 9.3 |
Dynamics of Molecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe how a compound like this compound would behave and interact with its environment at an atomic level.
MD simulations on sulfone derivatives have been successfully used to elucidate their interactions within the binding pockets of biological targets. For instance, studies on sulfone analogs targeting enzymes like human topoisomerase II alpha (TopoIIα) have used MD simulations to demonstrate the stability of the ligand-protein complex. nih.gov These simulations revealed that the interactions were primarily driven by electrostatic attraction and the formation of strong hydrogen bonds with specific amino acid residues, such as G161. nih.gov
For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a water box (to mimic aqueous physiological conditions) or in complex with a target protein. The simulation would calculate the forces between atoms and use Newton's laws of motion to predict their subsequent movements. The resulting trajectory provides detailed information on:
Conformational Changes: How the molecule flexes and changes shape.
Solvation: How water molecules arrange around the compound, particularly around the polar sulfone group and the electronegative fluorine atom.
Binding Stability: If docked into a protein, MD can assess the stability of the binding pose, calculating metrics like Root Mean Square Deviation (RMSD) to see how much the ligand's position deviates over time. mdpi.com
Interaction Energies: The strength and nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) with surrounding residues can be monitored and quantified. nih.gov
A typical MD simulation of a sulfone derivative complexed with a protein target, such as a kinase or enzyme, might reveal key interactions that are critical for its biological activity. mdpi.commdpi.com For example, the fluorine atom on the phenyl ring could form specific halogen bonds or hydrophobic interactions, while the oxygen atoms of the sulfone group are prime candidates for hydrogen bonding.
Molecular Dynamics with Orientational Constraints
Molecular dynamics with orientational constraints is a specialized simulation technique used to restrict the rotational and translational movement of a molecule or a part of it. This method is particularly useful for mimicking specific conditions, such as the binding of a ligand within a highly constrained protein active site or its interaction with a surface.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net The primary goal is to predict the binding mode and affinity of the ligand.
The sulfone moiety is present in numerous biologically active compounds, and docking studies have been widely applied to this class. For example, novel sulfone compounds have been docked against bacterial enzymes like DNA gyrase and Dihydropteroate synthase to predict their binding affinity and rationalize their antibacterial activity. nih.govresearchgate.netproquest.com Similarly, fluorinated heterocyclic sulfonamides have been evaluated as potential antimalarial agents by docking them into the active site of dihydrofolate reductase (DHFR). westmont.edu These studies often reveal key interactions, such as hydrogen bonds formed by the sulfone oxygens and hydrophobic interactions involving the aromatic rings. nih.govwestmont.edu
A hypothetical docking study of this compound against a target like a protein kinase would involve:
Preparation: Obtaining the 3D structures of the protein (receptor) and this compound (ligand).
Simulation: Using software like AutoDock Vina or MOE to systematically sample different orientations of the ligand within the protein's active site. westmont.edu
Scoring: Each orientation, or "pose," is assigned a score based on a scoring function that estimates the binding affinity (often in kcal/mol). Lower scores typically indicate more favorable binding.
The results would predict the most likely binding pose and provide an estimate of the binding energy. Analysis of the top-scoring pose would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the fluorine atom.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Tyrosine Kinase (e.g., ABL1) | -8.2 | Lys-271, Glu-286, Phe-382 | H-Bond with sulfone O, H-Bond with sulfone O, π-π stacking with fluorophenyl ring |
| Cyclooxygenase-2 (COX-2) | -7.5 | Arg-120, Tyr-355, Val-523 | H-Bond with sulfone O, π-sulfur with sulfone, Hydrophobic interaction |
Note: The data in this table is illustrative and does not represent the results of an actual experiment. It is intended to demonstrate the type of information generated from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The "structure" is represented numerically by calculating various physicochemical properties known as molecular descriptors.
For a series of analogs of this compound, a QSAR study would be invaluable for guiding the synthesis of more potent compounds. The process involves:
Synthesizing and testing a "training set" of related molecules.
Calculating a wide range of molecular descriptors for each molecule.
Using statistical methods, like multiple linear regression, to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov
This model can then be used to predict the activity of new, yet-to-be-synthesized compounds. Studies on cyclic sulfone inhibitors and other sulfone derivatives have successfully used 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) to build predictive models. nih.govnih.gov
Key Molecular Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, these would include:
Physicochemical Descriptors: Such as LogP (lipophilicity), TPSA (Topological Polar Surface Area), and Molecular Weight.
Electronic Descriptors: Related to the molecule's electronic structure, like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
3D Descriptors: Related to the three-dimensional shape of the molecule.
Illustrative Molecular Descriptors for this compound
| Descriptor | Abbreviation | Illustrative Value | Description |
|---|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | LogP | 2.15 | Measures the lipophilicity of the molecule, affecting membrane permeability. |
| Topological Polar Surface Area | TPSA | 42.5 Ų | The sum of surfaces of polar atoms; relates to transport properties. |
| Molecular Weight | MW | 190.22 g/mol | The mass of one mole of the substance. |
| Number of Hydrogen Bond Donors | HBD | 0 | The number of atoms that can donate a hydrogen to a hydrogen bond. |
| Number of Hydrogen Bond Acceptors | HBA | 2 | The number of atoms (in this case, the sulfone oxygens) that can accept a hydrogen bond. |
| Number of Rotatable Bonds | NRB | 3 | The number of bonds that allow free rotation, indicating molecular flexibility. |
| HOMO Energy | HOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
Note: The values in this table are computationally estimated for illustrative purposes and may not match experimentally determined values.
Cheminformatics Approaches for Chemical Space Exploration and Library Design
Cheminformatics combines chemistry, computer science, and information science to analyze large sets of chemical data. neovarsity.org One of its key applications is the exploration of "chemical space"—the vast set of all possible molecules—to identify novel compounds with desired properties.
Starting with a lead compound like this compound, cheminformatics tools can be used to design a virtual library of thousands or even millions of related derivatives. This is achieved by systematically modifying the core structure, for example, by:
Changing the position of the fluorine atom on the phenyl ring or adding other substituents.
Replacing the phenyl ring with other aromatic or heterocyclic systems.
Altering the length or branching of the ethyl chain.
This virtual library can then be screened in silico. Cheminformatics software can rapidly calculate key molecular descriptors and use QSAR models or machine learning algorithms to predict the activity and drug-likeness of each compound in the library. This allows researchers to prioritize a smaller, more promising set of compounds for actual chemical synthesis and biological testing, saving significant time and resources. mdpi.com Recent advancements even allow for the synthesis of sulfone-containing DNA-encoded libraries, which can be rapidly screened against biological targets. nih.gov
Application of Machine Learning Algorithms in Computational Chemistry for Predictive Modeling
Machine learning (ML), a subset of artificial intelligence, is revolutionizing computational chemistry and drug discovery. azolifesciences.com ML algorithms can learn complex patterns from large datasets of chemical information and then make predictions on new, unseen data. arxiv.org
In the context of this compound, ML models could be applied in several ways:
Property Prediction: If a large dataset of sulfone compounds with measured properties (e.g., solubility, toxicity, metabolic stability) is available, an ML model can be trained to predict these properties for this compound and its derivatives. patheon.comresearchgate.net This is much faster than performing experiments or computationally intensive simulations for every new compound.
Bioactivity Prediction: ML models, particularly deep learning approaches, can be trained on large databases of compound-target interactions to predict whether a new molecule is likely to be active against a specific biological target. nih.gov
QSAR Modeling: ML algorithms like Random Forest or Support Vector Machines are often used to build more sophisticated and predictive QSAR models than traditional linear regression.
The general workflow involves representing molecules numerically (using fingerprints or descriptors), training a model on a labeled dataset, and then validating the model's predictive power on a separate test set. nih.gov These predictive models are powerful tools for prioritizing synthetic targets and accelerating the drug discovery pipeline. patheon.com
Biomolecular Interaction Studies and Target Elucidation of 4 Fluorophenylethylsulfone Strictly Preclinical/mechanistic
Biochemical Target Identification and Validation StrategiesThis part of the analysis would have explored the methods used to identify the specific protein targets of 4-Fluorophenylethylsulfone.
Affinity-Based Chemoproteomics for Direct Protein Binding Elucidation:There are no published studies that have utilized affinity-based chemoproteomics or other target identification strategies to determine the direct protein binding partners of this compound.
Preclinical Biomolecular Interaction Studies of this compound Remain Undisclosed in Publicly Available Research
Despite a comprehensive search of scientific literature, detailed preclinical and mechanistic studies investigating the biomolecular interactions of the chemical compound this compound are not publicly available. Therefore, a specific analysis of its target elucidation, in vitro biochemical pathway modulation, and interactions with isolated biomolecules, as requested, cannot be provided at this time.
While the methodologies outlined for investigation—such as proteome-wide approaches, structure-based target identification, and functional assays—are standard in preclinical drug discovery and chemical biology, there is no evidence in the accessible scientific literature that these techniques have been specifically applied to this compound.
General descriptions of the proposed investigatory methods are available. For instance, Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic tool used to identify the targets of small molecules and to profile enzyme activity directly in complex biological systems. Similarly, structure-based virtual screening and molecular docking are computational techniques employed to predict the binding of a ligand to a protein target, guiding the identification of potential biological targets. Functional assays in reconstituted biochemical systems are then typically used to validate these computational predictions and to elucidate the specific molecular mechanisms of action.
The concept of multi-target directed ligand (MTDL) design represents a modern approach in drug discovery, aiming to create single molecules that can interact with multiple biological targets simultaneously, which is often beneficial for treating complex diseases. The investigation of a compound's direct interaction with isolated biomolecules like proteins, nucleic acids, and lipids is fundamental to understanding its mechanism of action and potential off-target effects.
However, without specific research focused on this compound, any discussion of its activity in these contexts would be purely speculative and would not meet the required standards of scientific accuracy. The scientific community has not yet published data detailing the application of these sophisticated techniques to elucidate the biomolecular interactions of this compound.
Therefore, the following sections of the requested article cannot be populated with factual, detailed research findings specific to this compound.
Interaction with Isolated Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)
There is no published data on the direct interaction of this compound with isolated proteins, nucleic acids, or lipids.
Potential Applications in Advanced Materials Science
Incorporation of Fluorinated Sulfones into Polymeric Systems
Fluorinated sulfone monomers are key components in the synthesis of high-performance engineering thermoplastics like poly(arylene ether sulfone)s (PAES). ipme.rudigitellinc.com These polymers are known for their exceptional properties, including high strength, high service temperatures, and good electrical characteristics. ipme.ru The incorporation of fluorine, as in 4-Fluorophenylethylsulfone, into the polymer backbone can further enhance these properties.
The synthesis of fluorinated poly(arylene ether sulfone)s is often achieved through nucleophilic aromatic substitution (SNAr) polycondensation reactions. scispace.comresearchgate.netmdpi.com For example, a highly fluorinated monomer like decafluorodiphenyl sulfone can be reacted with various fluorinated diols to produce a range of polymers with well-defined structures and high molecular weights. scispace.com The introduction of fluorinated spacers can result in materials with a lower refractive index, reduced surface energy, and tunable crystallinity. scispace.com
Polymers containing fluorine are sought after for their valuable combination of properties, which include:
High thermal stability digitellinc.com
Good chemical resistance digitellinc.com
Low surface energy digitellinc.com
Low dielectric constant digitellinc.com
Step-growth copolymerization of monomers like perfluorocyclohexene with bisphenols containing sulfone groups results in transparent, film-forming polymers with high glass transition temperatures (Tg), typically ranging from 180-220 °C. digitellinc.com
Table 1: Properties of Fluorinated Poly(arylene ether sulfone)s
| Property | Description | Impact of Fluorination |
|---|---|---|
| Thermal Stability | Resistance to decomposition at high temperatures. | Enhanced due to the strength of the C-F bond. |
| Chemical Resistance | Stability against various solvents and chemicals. | Improved, making them suitable for harsh environments. ipme.ru |
| Dielectric Constant | The ability of a material to store electrical energy in an electric field. | Lowered, which is desirable for microelectronics and high-frequency applications. digitellinc.commdpi.com |
| Glass Transition Temp. (Tg) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a rubbery state. | Generally high, indicating a wide operational temperature range. digitellinc.com |
| Surface Energy | The excess energy at the surface of a material compared to the bulk. | Lowered, leading to hydrophobic and oleophobic properties. scispace.com |
Role of Sulfone Moieties in Functional Materials Design
The sulfone (-SO2-) functional group is a cornerstone in the design of functional materials, particularly high-performance polymers. wikipedia.org Its presence in a molecule or polymer backbone imparts a unique set of properties that are highly desirable in various advanced applications. researchgate.net
The key contributions of the sulfone moiety include:
High Polarity and Dipole Moment: The sulfonyl group has a large dipole moment, which leads to strong intermolecular forces. researchgate.netnih.gov This contributes to high glass transition temperatures and mechanical strength in polymers. researchgate.netnih.gov
Thermal and Oxidative Stability: Sulfone groups are chemically robust and resistant to oxidation, which translates to high thermal stability in the resulting materials. wikipedia.org Polymers containing these groups can withstand high temperatures without significant degradation. ipme.ru
Amorphous Nature: The kinked, non-linear structure of monomers containing sulfone groups, such as bisphenol S, disrupts polymer chain packing. This leads to the formation of amorphous thermoplastics, which are typically transparent and possess good processability. ipme.ru
Electron-Withdrawing Character: The sulfonyl group is strongly electron-withdrawing. wikipedia.org This electronic property is crucial in tuning the reactivity of adjacent chemical groups and influencing the opto-electronic properties of the material. wikipedia.orgacs.org In photocatalysis, for instance, the sulfone unit can dictate the thermodynamics of charge transfer and act as an electron transfer site. acs.org
Hydrophilicity: Despite being part of polymers that are generally resistant to water, the sulfonyl group itself can impart hydrophilic properties to a material's surface when exposed. researchgate.netnih.gov
The versatility of the sulfone group allows it to be a "chameleonic" functional group, capable of participating in a wide array of chemical reactions, making it a valuable building block in organic synthesis for materials science. researchgate.net
Development of Hybrid Materials with this compound Components
Organic-inorganic hybrid materials combine the distinct properties of both organic polymers (like flexibility and processability) and inorganic materials (like rigidity and thermal stability). Fluorinated sulfones are excellent candidates for the organic component in such hybrids.
One prominent approach involves incorporating Polyhedral Oligomeric Silsesquioxanes (POSS) into fluorinated polymer backbones. mdpi.com POSS are nano-sized, cage-like molecules with an inorganic silica (B1680970) core and organic groups on the exterior. acs.org Fluorinated poly(arylene ether)s containing sulfone groups have been synthesized with POSS in the main chain. mdpi.com These hybrid polymers exhibit several enhanced properties:
Low Dielectric Constants: The incorporation of nano-sized POSS can lower the dielectric constant of the material, a critical property for next-generation microelectronics. mdpi.com
Improved Thermal Properties: The rigid, inorganic POSS core enhances the thermal stability of the polymer matrix. mdpi.com
Enhanced Solvent Resistance: When these hybrid polymers are crosslinked, they form a network structure that shows strong resistance to chemical solvents. mdpi.com
Hydrophobicity: The combination of fluorine and the organic groups on the POSS cages leads to materials with low water uptake. researchgate.net
The synthesis of these hybrids often involves the nucleophilic reaction of a diphenol POSS monomer with a perfluorinated monomer, such as decafluorodiphenyl sulfone. mdpi.com The resulting materials are processable before being cured at high temperatures to form a crosslinked network. mdpi.com Such organic-inorganic hybrids based on fluorinated sulfones hold promise for applications in electronics, photonics, and as high-performance coatings. chemscene.comtechnologypublisher.com
Investigation of Opto-Electronic Properties (Theoretical and Experimental)
The electronic properties of fluorinated sulfones are of significant interest for applications in opto-electronic devices like light-emitting diodes and solar cells. imperial.ac.uk The strong electron-withdrawing nature of both the sulfonyl group and fluorine atoms profoundly influences the molecular orbital energies (HOMO and LUMO) of these compounds. researchgate.net
Theoretical Studies: Computational quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict and understand the electronic behavior of these molecules. mdpi.com Theoretical studies on fluorinated sulfones reveal several key insights:
Oxidation Stability: Fluorination generally increases the oxidation stability of sulfones by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net This makes them more resistant to losing an electron, a desirable trait for materials in high-voltage applications. rsc.organl.govosti.gov
Reduction Stability: Conversely, fluorination tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction (gaining an electron). researchgate.net The position of the fluorine atom is critical; α-fluorination (fluorine on the carbon adjacent to the sulfone group) has a more pronounced effect on reduction potential than β-fluorination. rsc.organl.gov
Experimental Findings: Experimentally, the opto-electronic properties are investigated using techniques like cyclic voltammetry and UV-Vis spectroscopy.
Studies on S-doped polycyclic aromatic hydrocarbons have shown that oxidizing the sulfur atoms to sulfoxides and then to sulfones widens the optical bandgap. cardiff.ac.uk This demonstrates that the oxidation state of the sulfur in the sulfonyl group can be used to tune the material's color and electronic properties. cardiff.ac.uk
Linear sweep voltammetry confirms that fluorinated sulfone-based electrolytes have higher onset voltages for oxidation compared to their non-fluorinated counterparts, validating the theoretical predictions of enhanced anodic stability. osti.gov
Table 2: Effect of Fluorination on Electronic Properties of Sulfones
| Property | Effect of Fluorination | Theoretical Basis | Implication |
|---|---|---|---|
| Oxidation Potential | Increases | Lowers HOMO energy level researchgate.net | Greater stability in high-voltage devices rsc.organl.gov |
| Reduction Potential | Increases (more easily reduced) | Lowers LUMO energy level researchgate.net | May decrease stability at the anode in batteries rsc.organl.gov |
| HOMO-LUMO Gap | Generally widens | Both HOMO and LUMO levels are lowered, but often asymmetrically | Affects the color and energy of light absorption/emission cardiff.ac.uk |
Applications in Catalysis (e.g., as Ligands or Active Components)
The unique electronic properties of the sulfone group make sulfone-containing molecules, including fluorinated variants, useful in the field of catalysis. They can act as ligands that coordinate to a metal center or as reactive components themselves.
Sulfones as Ligands: While less common than phosphine (B1218219) or nitrogen-based ligands, sulfur-based ligands like sulfoxides are being investigated for use in asymmetric catalysis. nih.gov The sulfone group is generally considered a weakly coordinating ligand. However, its strong electron-withdrawing nature can be used to modulate the electronic properties of a metal catalyst when incorporated into the ligand framework, influencing the catalyst's activity and selectivity. researchgate.net
Sulfones as Reactive Substrates: More recently, sulfones have emerged as a versatile functional group for cross-coupling reactions. chemrxiv.org In a departure from their traditional role as stable, often inert groups, new catalytic methods use sulfones as "leaving groups" in desulfonylative functionalization reactions. researchgate.netrsc.org These reactions, often enabled by transition-metal or photoredox catalysis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds by replacing the sulfonyl group. researchgate.netrsc.org
Fluorinated Sulfones in Radical Chemistry: Fluorinated sulfones have been developed as efficient reagents for generating fluoroalkyl radicals under visible-light photoredox catalysis. researchgate.net For example, trifluoromethyl heteroaryl sulfones can be used to transfer a CF₃ radical to other molecules, providing a powerful method for synthesizing complex fluorinated compounds that are important in pharmaceuticals and materials science. chemrxiv.orgresearchgate.net
The development of catalytic systems that can activate the otherwise stable C–S bond in sulfones is a burgeoning area of research that expands the utility of these compounds in synthetic chemistry. researchgate.netrsc.org
Sensing Applications and Advanced Sensing Materials Development
Polymers containing sulfone groups, particularly aromatic polysulfones, are excellent materials for fabricating chemical sensors and biosensors. ipme.ruresearchgate.net Their inherent stability, processability, and compatibility with various functional components make them ideal platforms for sensor development. ipme.ru
High-Performance Polymer Matrix: Aromatic poly(ether sulfone)s are used as structural materials in sensors due to their high thermal, chemical, and biological stability. ipme.ru They can be formed into membranes or films that act as a solid support or a selective barrier. ipme.rudphen1.com
Humidity and Gas Sensing: Polysulfones have been successfully employed in the construction of humidity sensors. ipme.ruresearchgate.net Their ability to interact with water molecules through the polar sulfone groups causes a detectable change in an electrical property, such as capacitance or resistance. Similarly, they have been used as the sensitive layer for detecting various gases. ipme.ruresearchgate.net
Biosensors: Polysulfone membranes are attractive for biosensor applications, such as enzyme immobilization. ipme.ru The polymer can act as a reservoir for immunological materials or provide a stable matrix for enzymes in membrane reactors. ipme.ru Its compatibility with a wide range of organic and biological compounds allows for the design of tailored membranes for potentiometric and amperometric biosensors. ipme.ru
Metal-Organic Frameworks (MOFs): The sulfone functional group can be incorporated into the organic linkers used to build MOFs. Polar sulfone-functionalized MOFs have shown high selectivity for CO₂ capture and have been used as sensitive fluorescent sensors for detecting specific chemical compounds, like acetylacetone, at parts-per-billion (ppb) levels. researchgate.net
The development of nano-functional materials has further advanced sensor technology. mdpi.com The integration of materials like graphene or nanoparticles with sulfone-based polymers can significantly enhance sensor sensitivity, selectivity, and response time. dphen1.commdpi.com
Q & A
Q. What are the best practices for synthesizing 4-Fluorophenylethylsulfone with high purity?
Methodological Answer:
- Reagent Selection : Use fluorophenylethyl precursors (e.g., 4-fluorophenylethyl chloride) and sulfonating agents (e.g., sodium sulfite under acidic conditions). Ensure stoichiometric ratios are optimized to minimize side products .
- Reaction Conditions : Conduct reactions in anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis. Monitor temperature (typically 50–80°C) to balance reaction rate and decomposition risks .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) to isolate the sulfone product. Confirm purity via TLC and melting point analysis .
Q. How can researchers characterize and confirm the structure of this compound?
Methodological Answer:
Q. Which purification techniques are most effective for isolating this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by slow addition of water to precipitate the compound .
- Chromatography : Optimize silica gel chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate sulfone products from unreacted precursors .
- Crystallization : Recrystallize from ethanol/water (1:3 v/v) to obtain needle-like crystals. Monitor purity via melting point consistency (±1°C deviation from literature) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the fluorine substituent in this compound’s reactivity?
Methodological Answer:
-
Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to assess electronic effects. For example, use H-labeled substrates to study C–H activation barriers .
-
Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and quantify fluorine’s electron-withdrawing effects on sulfone stability .
-
Table 1 : Example data for substituent effects on reaction rates:
Substituent Reaction Rate (k, s) Activation Energy (kJ/mol) –F 0.45 92.3 –H 0.67 85.1 –Cl 0.38 98.7
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
- Cross-Validation : Compare multiple techniques (e.g., IR for functional groups, XRD for crystal structure) to identify systematic errors. For example, discrepancies in C NMR shifts may arise from dynamic effects in solution vs. solid-state XRD .
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.01 Å in XRD bond lengths) and solvent effects (e.g., DMSO vs. CDCl in NMR) .
- Case Study : If XRD shows a planar sulfone group but NMR suggests distortion, conduct variable-temperature NMR to assess conformational flexibility .
Q. What experimental strategies optimize the stability of this compound under varying conditions?
Methodological Answer:
-
Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C in inert atmospheres). Adjust storage conditions (desiccated, –20°C) if degradation occurs .
-
pH Sensitivity : Test solubility and stability in buffers (pH 2–12) via UV-Vis spectroscopy. Fluorinated sulfones often degrade in strongly basic conditions due to nucleophilic attack on the sulfone group .
-
Table 2 : Stability profile under different conditions:
Condition Degradation Rate (%/day) Major Degradation Product pH 2, 25°C 0.5 None pH 12, 25°C 12.3 Sulfonic acid derivative 100°C, N 3.2 Unknown
Q. How can computational modeling predict this compound’s interactions in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes with sulfone-binding pockets). Validate with experimental IC values .
- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP for lipophilicity, bioavailability radar) .
- Limitations : Address force field inaccuracies for fluorine atoms by calibrating models with experimental data (e.g., binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
